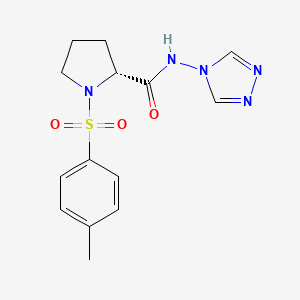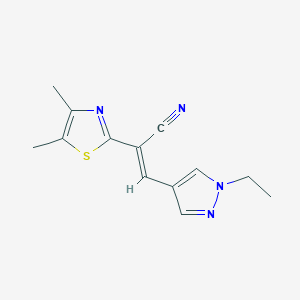![molecular formula C14H10N2O2S B7683122 4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B7683122.png)
4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as CTB or compound 25 and is a member of the family of thiazole-based compounds. The unique structure and properties of CTB make it an attractive candidate for various scientific research applications.
Mechanism of Action
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. CTB has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the levels of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This, in turn, leads to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
CTB has been shown to have a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-microbial activity. CTB has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer agents. CTB has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes CTB a potential candidate for the treatment of inflammatory diseases. Additionally, CTB has been shown to have anti-microbial activity against various bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One of the advantages of CTB is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, CTB has been shown to have low toxicity and good stability, which makes it a safe and reliable compound for use in laboratory experiments. However, one of the limitations of CTB is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for the study of CTB. One area of interest is the development of novel anti-cancer agents based on the structure of CTB. Additionally, CTB could be used as a building block for the synthesis of new materials with unique properties. Another potential direction is the study of the mechanism of action of CTB, which could lead to a better understanding of its biochemical and physiological effects. Finally, the use of CTB as a probe for the study of protein-ligand interactions could lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis of CTB involves the reaction of 4-bromo-2-fluorobenzoic acid with 2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethanol in the presence of a suitable base. The reaction proceeds via the formation of an intermediate, which is subsequently converted to CTB through a dehydration reaction.
Scientific Research Applications
CTB has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, CTB has been shown to have anti-cancer properties and has been used as a starting point for the development of novel anti-cancer agents. In material science, CTB has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In biochemistry, CTB has been used as a probe for the study of protein-ligand interactions.
properties
IUPAC Name |
4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c1-9-8-19-13(16-9)12(7-15)6-10-2-4-11(5-3-10)14(17)18/h2-6,8H,1H3,(H,17,18)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNONHBYKOYXRFV-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-7-((1-methyl-1H-pyrazol-4-yl)methyl)-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine](/img/structure/B7683039.png)
![2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B7683047.png)

![(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B7683060.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7683067.png)




![(2S)-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7683105.png)
![(2S)-2-phenyl-2-[[2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7683111.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B7683128.png)
![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)